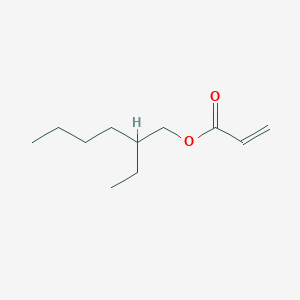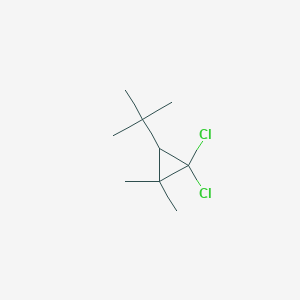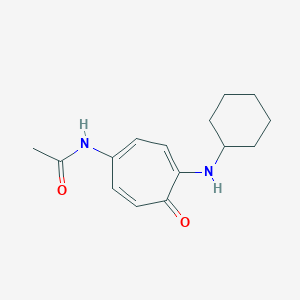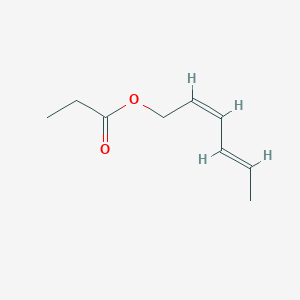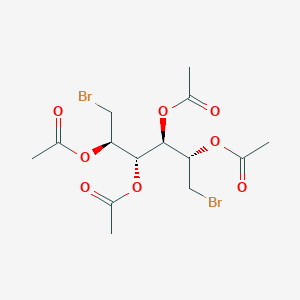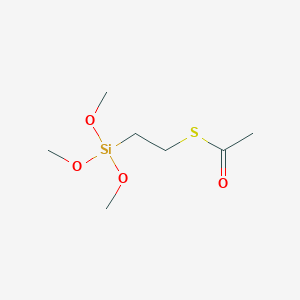
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate is a chemical compound that is commonly used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a reagent in organic synthesis and as a probe for studying biological systems. In
作用机制
The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate is not fully understood, but it is thought to act as a nucleophile in organic reactions. In biological systems, it may interact with proteins and enzymes through covalent bonding or electrostatic interactions.
生化和生理效应
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can form covalent bonds with other molecules. This reactivity may make it useful for certain applications, but it can also pose a risk for toxicity and other adverse effects.
实验室实验的优点和局限性
One advantage of using ethanethiol, 2-(trimethoxysilyl)-, thioacetate in lab experiments is its versatility. It can be used as a reagent in organic synthesis or as a probe for studying biological systems. Additionally, its simple synthesis method makes it easy to obtain in large quantities.
However, there are also limitations to using this compound. Its reactivity can make it difficult to control in certain experiments, and its potential for toxicity and adverse effects must be carefully considered.
未来方向
There are many potential future directions for research involving ethanethiol, 2-(trimethoxysilyl)-, thioacetate. One area of interest is its use as a probe for studying protein-protein interactions and other biological processes. Additionally, researchers may explore new synthesis methods or modifications to the compound that could improve its properties or reduce its toxicity.
Conclusion:
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple, and it can be used as a reagent in organic synthesis or as a probe for studying biological systems. However, its reactivity and potential for toxicity must be carefully considered in any experiment involving this compound. There are many potential future directions for research involving ethanethiol, 2-(trimethoxysilyl)-, thioacetate, and continued exploration of its properties and applications may lead to new discoveries in chemistry and biology.
合成方法
The synthesis of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves the reaction of 2-chloroethanethiol with trimethoxysilane in the presence of a base catalyst. The resulting product is purified using column chromatography to yield the final compound. This method is relatively simple and efficient, making it a popular choice for researchers.
科学研究应用
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of thioesters and thioethers. Additionally, it has been used as a probe for studying biological systems, such as the binding of proteins to surfaces and the interaction of enzymes with substrates.
属性
CAS 编号 |
16720-19-7 |
|---|---|
产品名称 |
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate |
分子式 |
C7H16O4SSi |
分子量 |
224.35 g/mol |
IUPAC 名称 |
S-(2-trimethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 |
InChI 键 |
VTDGQIKUNVKXLV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
规范 SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
其他 CAS 编号 |
16720-19-7 |
同义词 |
Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



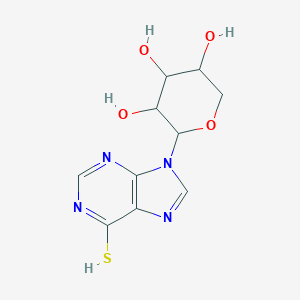
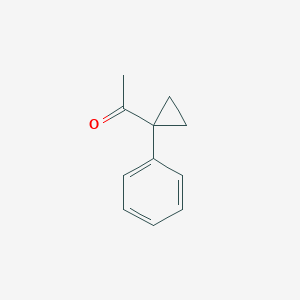
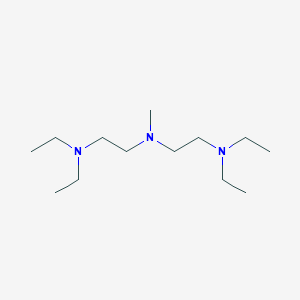
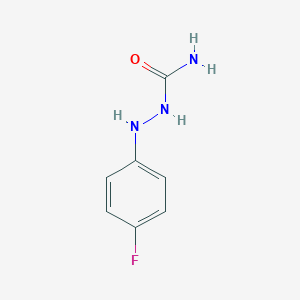
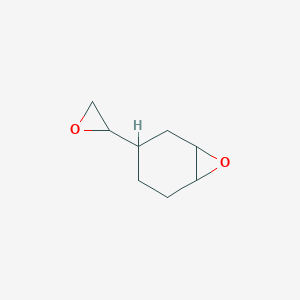
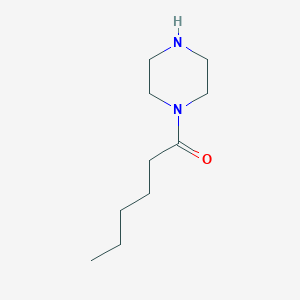
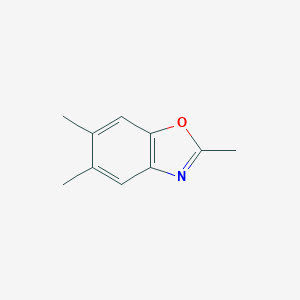
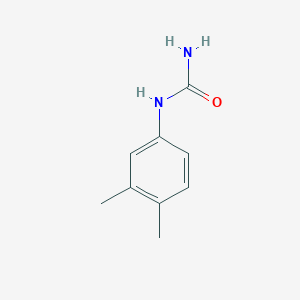
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
